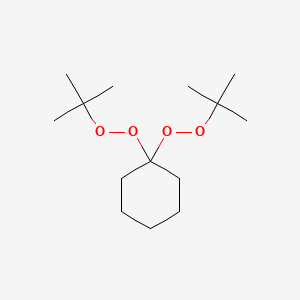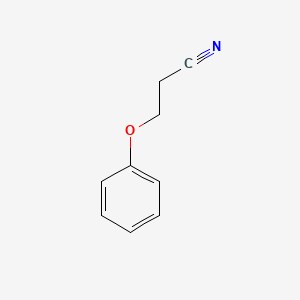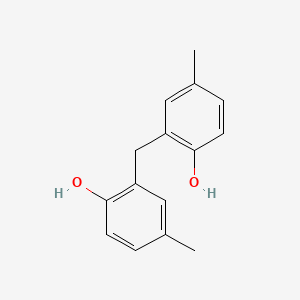![molecular formula C14H12N2O2 B1585624 3,4-ジメチル-1-フェニルピラノ[2,3-c]ピラゾール-6(1H)-オン CAS No. 74169-52-1](/img/structure/B1585624.png)
3,4-ジメチル-1-フェニルピラノ[2,3-c]ピラゾール-6(1H)-オン
説明
3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one, also known as DPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
科学的研究の応用
医薬品研究:鎮痛および抗炎症特性
この化合物は、その潜在的な鎮痛および抗炎症効果について調査されています。 ピラノ[2,3-c]ピラゾール誘導体の構造は、さまざまな生物学的活性に関連しており、この特定の化合物は、新しい鎮痛薬および抗炎症薬の開発の候補となる可能性があります .
抗菌活性
3,4-ジメチル-1-フェニルピラノ[2,3-c]ピラゾール-6(1H)-オンを含むピラノ[2,3-c]ピラゾール化合物は、抗菌研究で有望な結果を示しています。 これらは、さまざまな細菌種および真菌種に対して試験されており、新しい抗菌剤の開発のための基本構造としての可能性を示しています .
抗癌研究
ピラノ[2,3-c]ピラゾール誘導体の抗癌特性は、重要な研究分野です。 この化合物のさまざまな生物学的標的と相互作用する能力は、新規抗癌剤の合成において興味深い対象となっています .
材料科学:有機半導体用途
この化合物は、その安定な分子構造のために、材料科学の分野、特に有機半導体の開発に使用できます。 その電子特性は、有機発光ダイオード(OLED)で使用したり、有機太陽電池の一部として活用したりできます .
化学合成:複素環式化合物のビルディングブロック
3,4-ジメチル-1-フェニルピラノ[2,3-c]ピラゾール-6(1H)-オンは、さまざまな複素環式化合物の合成において、汎用性の高いビルディングブロックとして機能します。 その反応性により、医薬品および農薬で潜在的な用途を持つ複雑な分子を作成できます .
生化学的研究:酵素阻害
この化合物は、酵素阻害に焦点を当てた生化学的研究で使用されています。 これは、他の薬物の代謝に重要な酵素の阻害を研究するために使用でき、薬物相互作用の理解とより安全な薬物療法の開発に不可欠です .
特性
IUPAC Name |
3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-8-12(17)18-14-13(9)10(2)15-16(14)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRIECZRUAGVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351643 | |
| Record name | ST50024458 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74169-52-1 | |
| Record name | ST50024458 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one as revealed by the research?
A1: The research primarily highlights several structural characteristics of 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one:
- Molecular Formula: The molecular formula of the compound is C14H12N2O2 [].
- Planarity: The phenyl ring and the 3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one system are not entirely planar, exhibiting a dihedral angle of 7.28° []. This non-planarity could have implications for its interactions with other molecules.
- Intramolecular Interactions: An intramolecular C—H⋯O hydrogen bond is present, leading to the formation of an S(6) ring motif within the molecule [].
- Intermolecular Interactions: The crystal structure reveals the molecules are linked together by C—H⋯O hydrogen bonds, creating C(8) chains. Additionally, C—H⋯π and π–π interactions further contribute to the crystal packing. The centroid–centroid separation for the π–π interaction is 3.6374 Å [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





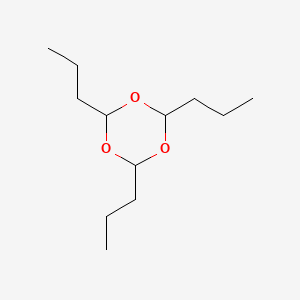

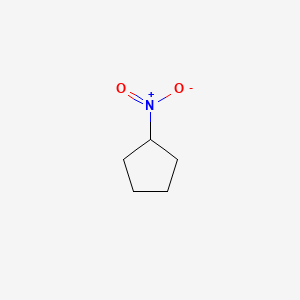
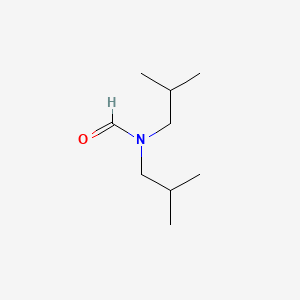

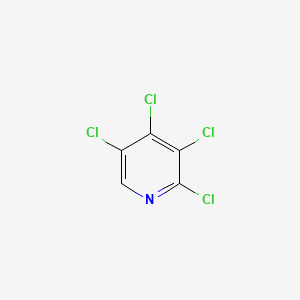
![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)

